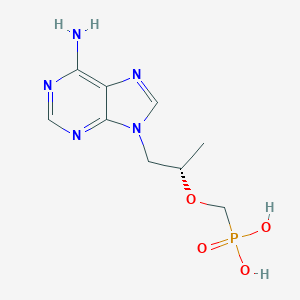

(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid

Übersicht

Beschreibung

(-S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid, hereafter referred to as MPA, is an organic compound that has been used for various scientific research applications. It has a wide range of uses, from being used as a chelating agent in biological systems to being used as a catalyst in organic synthesis. MPA has been studied extensively and has been found to have a variety of biochemical and physiological effects on organisms.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis : This compound has potential applications in organic synthesis, particularly in the context of intramolecular cyclization processes (Tsirul´nikova, Bolt, & Belus', 2015).

Synthetic Derivative of Purines and Pyrimidines : It is recognized as a synthetic derivative of purines and pyrimidines, which are fundamental components of nucleic acids (Lazrek et al., 1998).

HIV Treatment : In the context of HIV treatment, the synthesized 5′-C-phosphonate analog of S,S-IsoddA, related to this compound, is known to bypass the critical initial intracellular phosphorylation step (Nair & Sharma, 2003).

Inhibition of PNPase : As an inhibitor of human erythrocyte PNPase, it shows potential in medicinal chemistry, particularly in the development of multisubstrate analogue inhibitors (Kelley et al., 1995).

Cytostatic Activity Against Cancer : Phosphonylated acyclic guanosine analogues of this compound demonstrated cytostatic activity against cancerous cell lines (Głowacka et al., 2015).

Visna Virus Inhibition : It includes derivatives that are potent and selective inhibitors of the replication of visna virus, a retrovirus (Duckworth et al., 1991).

Synthesis of Novel ANPs : The compound facilitates the synthesis of new symmetrical bis-phosphonates of acyclic nucleosides, useful in synthesizing novel groups of acyclic nucleoside phosphonates (Vrbovská et al., 2006).

Surface Chemistry : Alkyl phosphonic acid monolayers, related to this compound, have been observed to form on hydrated aluminium surfaces, indicating potential applications in surface chemistry (Lewington et al., 2002).

Antimalarial Activity : Some analogs of the compound have been found to have potent inhibitory effects on the 6-oxopurine phosphoribosyltransferases, showing potential in antimalarial activity (Keough et al., 2013).

Magnetocaloric Effect (MCE) : The Co(II)4Gd(III)6 phosphonate grid and cage, related to this compound, have shown a tunable MCE, indicating potential applications in magnetic refrigeration technology (Tang et al., 2016).

Wirkmechanismus

Target of Action

(S)-Tenofovir, also known as (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid, primarily targets the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a key target for antiretroviral therapy .

Mode of Action

(S)-Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) . It works by mimicking the natural substrates of the HIV-1 reverse transcriptase enzyme . Once incorporated into the viral DNA chain, (S)-Tenofovir causes premature termination of DNA synthesis, thereby inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

The action of (S)-Tenofovir affects the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, (S)-Tenofovir prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle . This results in the prevention of the integration of viral DNA into the host cell genome, thereby blocking the production of new virus particles .

Pharmacokinetics

The pharmacokinetics of (S)-Tenofovir involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, (S)-Tenofovir is well absorbed and widely distributed throughout the body . It is metabolized minimally, with the majority of the dose excreted unchanged in the urine . The bioavailability of (S)-Tenofovir can be influenced by factors such as food intake and co-administration with other drugs .

Result of Action

The primary result of (S)-Tenofovir’s action is the inhibition of HIV-1 replication , leading to a decrease in viral load and an increase in CD4 cell count . This helps to strengthen the immune system and slows the progression of HIV-1 infection .

Action Environment

The action, efficacy, and stability of (S)-Tenofovir can be influenced by various environmental factors. These include the patient’s physiological condition (such as kidney function), co-administration with other drugs, and adherence to the medication regimen . For example, renal impairment can affect the excretion of (S)-Tenofovir, potentially leading to increased drug levels and toxicity . Furthermore, certain drugs can interact with (S)-Tenofovir, affecting its absorption and metabolism .

Eigenschaften

IUPAC Name |

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147127-19-3 | |

| Record name | (S)-PMPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

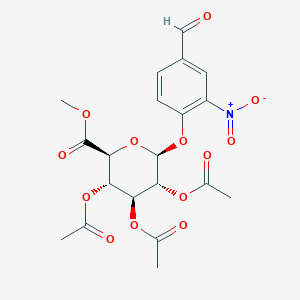

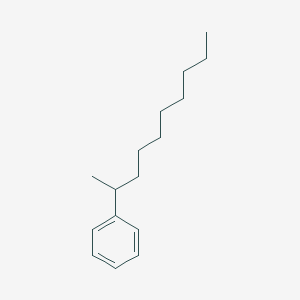

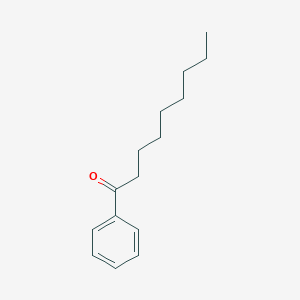

Feasible Synthetic Routes

Q & A

Q1: The study mentions "single hit" mutations in HBV-RT leading to Adefovir resistance. Can these mutations also impact (S)-Tenofovir's effectiveness?

A2: While the study focuses on (R)-Tenofovir, it proposes that "single hit" mutations impacting Adefovir binding might also affect (R)-Tenofovir, but not sufficiently to confer resistance []. Considering the potential differences in binding modes between (R)- and (S)-Tenofovir due to their chirality, the impact of these mutations on (S)-Tenofovir's effectiveness remains unknown. It is plausible that these mutations could affect (S)-Tenofovir differently, potentially impacting its binding affinity and antiviral activity. Dedicated studies focusing on (S)-Tenofovir are necessary to elucidate this aspect.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B41327.png)

![Benzo[b]thiophen-2(3H)-one](/img/structure/B41337.png)